![molecular formula C15H18Cl2N2 B14626630 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- CAS No. 58831-32-6](/img/structure/B14626630.png)
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the 2,4-dichlorophenyl group and the 4-methylpentyl side chain imparts unique properties to this molecule, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions to form the imidazole ring.
Wallach synthesis: This approach uses the reaction of aniline derivatives with glyoxal and ammonia.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This route involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the reaction of nitriles with aldehydes and ammonia.
Amino nitrile synthesis: This approach involves the reaction of amino nitriles with aldehydes.
Industrial Production Methods
Industrial production of 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
Imidazole N-oxides: Formed through oxidation reactions.
Imidazolines: Formed through reduction reactions.
Substituted imidazoles: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antifungal, antibacterial, and anticancer properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-methylpentyl]- involves its interaction with specific molecular targets and pathways:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Disruption of cell membranes: The compound can integrate into cell membranes, disrupting their integrity and leading to cell death.
Interference with DNA synthesis: The compound can interfere with DNA synthesis, leading to the inhibition of cell proliferation.
Eigenschaften
CAS-Nummer |
58831-32-6 |
|---|---|
Molekularformel |
C15H18Cl2N2 |
Molekulargewicht |
297.2 g/mol |
IUPAC-Name |
1-[2-(2,4-dichlorophenyl)-4-methylpentyl]imidazole |
InChI |
InChI=1S/C15H18Cl2N2/c1-11(2)7-12(9-19-6-5-18-10-19)14-4-3-13(16)8-15(14)17/h3-6,8,10-12H,7,9H2,1-2H3 |
InChI-Schlüssel |
GIYLZLCOEOKOKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)
![1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B14626555.png)
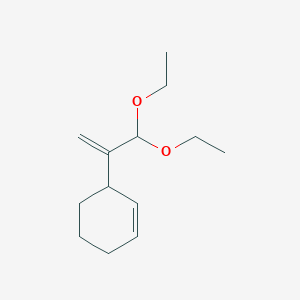


![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)

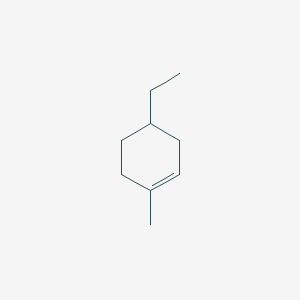
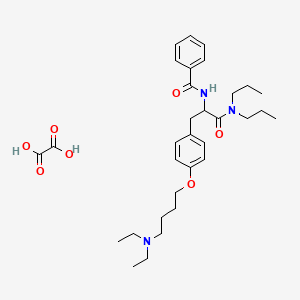

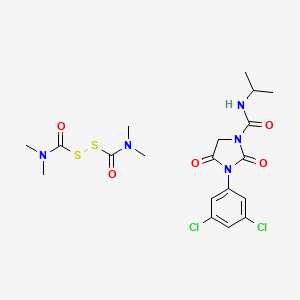
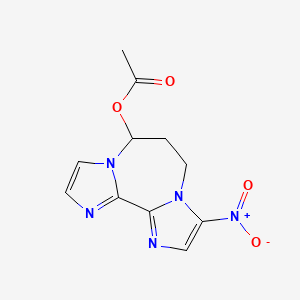
![3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile](/img/structure/B14626626.png)
![Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14626627.png)
